molecular formula C6H8F2N2 B6164552 1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE CAS No. 1171013-54-9

1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE

Cat. No.: B6164552
CAS No.: 1171013-54-9
M. Wt: 146.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoroethyl group attached to a pyrazole ring, which imparts unique chemical and physical properties. The incorporation of fluorine atoms into organic molecules often enhances their stability, lipophilicity, and bioavailability, making such compounds valuable in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-methyl-1H-pyrazole with difluoromethylating agents such as bromodifluoromethane in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazoles, while oxidation and reduction can introduce different functional groups onto the pyrazole ring .

Scientific Research Applications

1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s ability to bind to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target, leading to the desired biological effects .

Comparison with Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole: Similar in structure but with a difluoromethyl group instead of a difluoroethyl group.

    1-(Trifluoromethyl)-3-methyl-1H-pyrazole: Contains a trifluoromethyl group, offering different chemical properties.

    1-(2,2,2-Trifluoroethyl)-3-methyl-1H-pyrazole: Another fluorinated pyrazole with a trifluoroethyl group.

Uniqueness: 1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE is unique due to the specific positioning and nature of its difluoroethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

1171013-54-9

Molecular Formula

C6H8F2N2

Molecular Weight

146.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.